Structural Distinctiveness Among N1-Benzyl Oxalamide Congeners Supports Non-Interchangeability
N1-benzyl-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide possesses a unique substitution architecture combining an N1-benzyl group with an N2-(2-methoxy-2-(3-methoxyphenyl)ethyl) moiety. This creates a stereogenic center at the 2-position of the ethyl linker bearing both methoxy and 3-methoxyphenyl substituents. In published SAR campaigns on the oxalamide scaffold, the presence and position of methoxy substituents on phenyl rings have been shown to critically modulate inhibitory potency. In one cholinesterase inhibitor series, para-chloro substitution on the N-benzyl ring yielded a BuChE IC50 of 1.86 μM, while para-fluoro substitution shifted the profile toward dual AChE/BuChE inhibition (AChE IC50 = 8.31 μM, BuChE IC50 = 1.34 μM) [1]. The closest commercially catalogued structural analogs—such as N1-cyclopropyl-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide, which replaces the benzyl with a cyclopropyl group, and N1-(2-methoxy-2-(3-methoxyphenyl)ethyl)-N2-(pyridin-3-yl)oxalamide, which replaces the benzyl with a pyridin-3-yl moiety—have no published activity data and cannot be assumed to share binding or functional profiles with the target compound . In the neuraminidase inhibitor series, introduction of a 3-chloro substituent on the phenyl ring of an oxalamide derivative improved potency approximately 21-fold (from IC50 = 1.91 μM to 0.09 μM), further illustrating how seemingly modest substituent changes produce large-magnitude potency shifts [2].
| Evidence Dimension | Structural uniqueness and SAR-driven potency divergence |
|---|---|
| Target Compound Data | Benzyl at N1; 2-methoxy-2-(3-methoxyphenyl)ethyl at N2; chiral center at the ethyl linker C2 position |
| Comparator Or Baseline | Closest catalogued analogs: N1-cyclopropyl variant (cyclopropyl replaces benzyl); N1-pyridin-3-yl variant (pyridin-3-yl replaces benzyl). Published oxalamide SAR: N,N'-bis-(4-chloro-benzyl)-N,N'-diphenyl-oxalamide BuChE IC50 = 1.86 μM; N,N'-dibenzyl-N,N'-bis-(4-fluorophenyl)-oxalamide dual AChE IC50 = 8.31 μM, BuChE IC50 = 1.34 μM; neuraminidase oxalamide lead ZINC05250774 IC50 = 1.91 μM vs optimized Z2 IC50 = 0.09 μM (21-fold improvement via single substituent change). |
| Quantified Difference | No direct comparative data available for the target compound. Published SAR demonstrates that single-substituent changes in oxalamides produce potency differences of up to 21-fold (1.91 μM → 0.09 μM) and can shift target selectivity profiles (BuChE-selective vs dual AChE/BuChE). |
| Conditions | Published SAR data from cholinesterase inhibition assays (Ellman's method, EeAChE/hBuChE) and neuraminidase inhibition assays (fluorescence-based). No assay data available for the target compound or its closest catalogued analogs. |
Why This Matters
The documented sensitivity of oxalamide biological activity to specific substituent identity means that the target compound cannot be functionally substituted by any catalogued analog without empirical validation, making procurement of the exact CAS 1796950-39-4 entity essential for reproducibility.
- [1] Yerdelen KO, Koca M, Kasap Z, Anil B. Preparation, anticholinesterase activity, and docking study of new 2-butenediamide and oxalamide derivatives. J Enzyme Inhib Med Chem. 2015;30:671. BuChE IC50 = 1.86 μM for compound 1a; dual ChE data from Lat Am J Pharm. 2015;34(5):924-933: AChE IC50 = 8.31 μM, BuChE IC50 = 1.34 μM. View Source
- [2] Design, synthesis and biological evaluation of oxalamide derivatives as potent neuraminidase inhibitors. ResearchGate. 2022. ZINC05250774 IC50 = 1.91 μM; Z2 IC50 = 0.09 μM (21-fold improvement). View Source
